molecular formula C6H10O4S B8794716 Methyl 2-[(methanesulfonyl)methyl]prop-2-enoate CAS No. 143224-94-6

Methyl 2-[(methanesulfonyl)methyl]prop-2-enoate

Cat. No. B8794716
M. Wt: 178.21 g/mol
InChI Key: ZFPWLMBDQPTQSG-UHFFFAOYSA-N
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Patent
US05620977

Procedure details

Part B. A solution of methyl 2-(methylsulfonylmethyl)acrylate (970 mg, 5.44 mmol) in 15 mL of tetrahydrofuran was treated with a solution of lithium hydroxide (270 mg, 6.4 mmol) in 7 mL of water. The solution was stirred at room temperature for 5 m and then acidified to pH=1 with 1N aqueous potassium hydrogen sulfate and the solution extracted three times with ethyl acetate. The combined ethyl acetate solution was dried over anhydrous magnesium sulfate, filtered, and concentrated to give 793 mg, 89% of 2-(methylsulfonylmethyl) acrylic acid, mp 147°-149 0° C.
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][C:6](=[CH2:11])[C:7]([O:9]C)=[O:8])(=[O:4])=[O:3].[OH-].[Li+].S([O-])(O)(=O)=O.[K+]>O1CCCC1.O>[CH3:1][S:2]([CH2:5][C:6](=[CH2:11])[C:7]([OH:9])=[O:8])(=[O:4])=[O:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
970 mg
Type
reactant
Smiles
CS(=O)(=O)CC(C(=O)OC)=C
Name
Quantity
270 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 5 m
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)CC(C(=O)O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 793 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.